
(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
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Overview
Description
(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.26. The purity is usually 95%.
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Mechanism of Action
The tetramethyl-1,3,2-dioxaborolane group in the compound is a type of boronic ester. This group is often used in organic synthesis due to its stability and its ability to undergo various reactions .
The carbamate group in the compound is a functional group that is often found in various pharmaceuticals and natural products. Carbamates can exhibit a wide range of biological activities, including enzyme inhibition and modulation of ion channels .
Biological Activity
The compound (S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate , with CAS No. 1171897-03-2, is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data.
- Molecular Formula : C₁₉H₃₀BNO₄
- Molecular Weight : 347.26 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety suggests potential applications in enzyme inhibition and receptor binding. The compound may function as an inhibitor for certain enzymes involved in metabolic pathways or cellular signaling.
Enzyme Inhibition Studies
Recent studies have indicated that compounds with similar structures exhibit significant enzyme inhibition. For instance:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound A | Enzyme X | 0.056 |
Compound B | Enzyme Y | 0.071 |
While specific data for (S)-tert-butyl carbamate is limited, it is hypothesized that its mechanism may involve similar pathways based on structural analogs.
Case Studies
-
Study on E. coli Inhibition :
A study evaluated various carbamate derivatives for their inhibitory effects on E. coli growth. The results indicated that certain compounds within this class were effective against hypersensitive strains at concentrations ranging from 8 to 32 mg/mL, suggesting potential for antibiotic applications . -
Cytotoxicity Assays :
Cytotoxicity was assessed using human liver cell lines (HepG2). Compounds structurally related to (S)-tert-butyl carbamate showed varying degrees of cytotoxicity, with some exhibiting IC50 values around 0.58 mM, indicating a need for careful evaluation of therapeutic windows .
Pharmacological Applications
Research indicates that compounds similar to (S)-tert-butyl carbamate are being explored for their roles as intermediates in the synthesis of pharmaceuticals, particularly in developing antibiotics and other therapeutic agents . The dioxaborolane group is particularly noted for enhancing the pharmacokinetic profiles of drug candidates.
Toxicological Assessments
Toxicological evaluations are crucial in determining the safety profile of new compounds. Preliminary assessments suggest that while some derivatives exhibit promising biological activities, they may also present toxicity concerns at higher concentrations .
Q & A
Q. What are the key synthetic routes for (S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate, and how can reaction yields be optimized?
Methodological Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling or electrophotocatalytic borylation (for boronate ester formation). Key steps include:
- Halogenated precursor activation : Use of 4-bromo- or 4-chlorophenyl intermediates. Bromoaryl derivatives generally yield higher conversions (65% vs. 32% for chloroaryl) due to better leaving-group ability .
- Catalytic system : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) in a 1:1.2 substrate-to-boronic acid ratio. Solvent systems like dioxane/H₂O (3:1) at 80–100°C are optimal .
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
Yield Optimization Strategies:
- Use bromoaryl starting materials over chloroaryl (65% vs. 32% yield) .
- Employ microwave-assisted heating to reduce reaction time and improve regioselectivity (noted in analogous syntheses) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
Methodological Answer:
- ¹H NMR : Key signals include:
- ¹³C NMR :
- Mass Spectrometry (DART-MS) : Exact mass [M+H]⁺ calculated for C₂₀H₃₁BNO₄: 384.24; experimental deviation <2 ppm .
Advanced Analysis:
- X-ray crystallography : Resolves stereochemistry (S-configuration) and confirms hydrogen-bonding networks in crystal packing .
Q. How do variations in palladium catalysts influence the efficiency of Suzuki-Miyaura cross-coupling reactions involving this boronate ester?
Methodological Answer:
- Catalyst selection :
- Ligand effects :
Data Contradiction Analysis:
- Pd(OAc)₂ vs. PdCl₂ : Pd(OAc)₂ may underperform in aqueous systems due to hydrolysis, while PdCl₂(dppf) shows better stability in dioxane/H₂O .
Q. What mechanistic insights have been gained from studying the photoredox catalytic behavior of similar tert-butyl carbamate derivatives?
Methodological Answer:
- Photoredox activation : Ru(bpy)₃²⁺ or Ir(ppy)₃ photocatalysts enable single-electron transfer (SET) processes under visible light (450 nm). This facilitates C–B bond formation via radical intermediates .
- Key steps :
- Experimental design : Use of blue LEDs (450 nm) and degassed solvents (acetonitrile) minimizes side reactions (e.g., O₂ quenching) .
Q. What strategies are employed to resolve enantiomeric impurities in the synthesis of chiral tert-butyl carbamates, and how is enantiomeric excess quantified?
Methodological Answer:
- Chiral resolution :
- Quantification :
- Circular dichroism (CD) : Measures optical activity at 220–250 nm (carbamate carbonyl transition) .
- ¹⁹F NMR : For fluorinated analogs, splitting patterns indicate ee >98% .
Advanced Case Study :
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFZBDHCQYOBY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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